(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H9BrF2OS It is characterized by the presence of bromine, ethoxy, difluorophenyl, and methylsulfane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane typically involves the following steps:
Bromination: The starting material, 2,3-difluorophenol, undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Ethoxylation: The brominated intermediate is then reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate to introduce the ethoxy group at the 4-position.
Methylsulfanylation: Finally, the ethoxylated intermediate is treated with a methylsulfanylating agent, such as methylthiol, under suitable conditions to yield the desired product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino or thiol derivatives
Scientific Research Applications
(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
(5-Bromo-2,4-difluorophenol): Similar structure but lacks the ethoxy and methylsulfane groups.
(3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane): Contains a benzyloxy group instead of an ethoxy group
Uniqueness: (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane is unique due to the combination of bromine, ethoxy, difluorophenyl, and methylsulfane groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2OS/c1-3-13-9-5(10)4-6(14-2)7(11)8(9)12/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAKBJDMCUPQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)SC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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